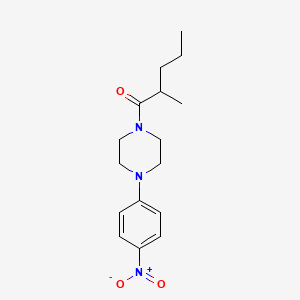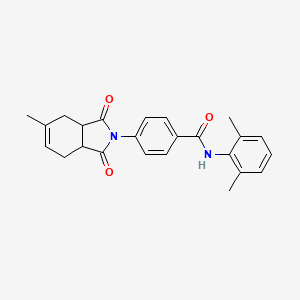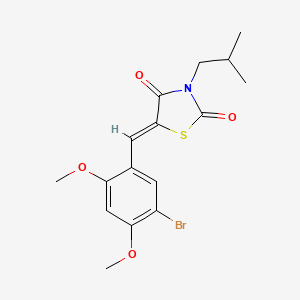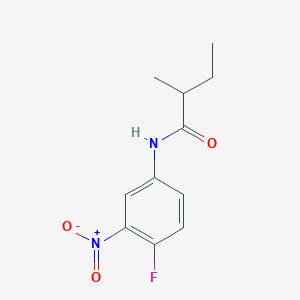
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzamide
Overview
Description
5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzamide involves the inhibition of kinase activity. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting kinase activity, this compound can disrupt these cellular processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that this compound can inhibit the activity of several kinases, including BTK, which is involved in the development of B-cell malignancies. This inhibition can lead to the disruption of cellular processes, ultimately leading to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzamide in lab experiments is its potential to inhibit kinase activity. This inhibition can lead to the disruption of cellular processes, making it a valuable tool in cancer research. However, one of the limitations of using this compound is its potential toxicity. Like many other kinase inhibitors, this compound can be toxic to cells, making it challenging to use in certain experiments.
Future Directions
There are several future directions for research involving 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzamide. One of the primary directions is to investigate the compound's potential in the treatment of various types of cancer. Additionally, researchers can explore the compound's potential in other fields, such as immunology and inflammation. Finally, researchers can investigate the compound's potential toxicity and develop strategies to mitigate its adverse effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer research. Its mechanism of action involves the inhibition of kinase activity, leading to the disruption of cellular processes. While there are limitations to using this compound in lab experiments, its potential applications make it a valuable tool for scientific research.
Scientific Research Applications
The potential applications of 5-chloro-2-methoxy-N-(2-methoxy-1-methylethyl)benzamide in scientific research are vast. One of the primary applications is in the field of cancer research. Kinase inhibitors have shown promising results in the treatment of various types of cancer, and this compound is no exception. This compound has been shown to inhibit the activity of several kinases, including BTK, which is involved in the development of B-cell malignancies.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-methoxypropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8(7-16-2)14-12(15)10-6-9(13)4-5-11(10)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAAOPUNNWCGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3951706.png)
![1-ethyl-N-[3-(2-furyl)-1-methylpropyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3951717.png)




![N-[(2-naphthylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B3951760.png)

![15-methyl-17-[4-(2-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3951768.png)
![15-methyl-17-[4-(4-methylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3951775.png)
![N-(tert-butyl)-5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B3951798.png)

![4,6-dimethyl-2-(4-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B3951818.png)